Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Overview
Description
Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a chemical compound with the molecular formula C7H5BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a chemical compound that is often used in the synthesis of various pharmaceutical ingredients . .
Mode of Action
The mode of action of this compound is primarily through its interactions with other compounds in the process of synthesis. It is known to undergo nucleophilic aromatic substitution on the fluoride group . This allows it to functionalize molecular scaffolds, which is a crucial step in the synthesis of active pharmaceutical ingredients .
Biochemical Pathways
It is known to be involved in the synthesis of fluorinated pyridines , which have a wide range of applications in medicinal chemistry due to their interesting and unusual physical, chemical, and biological properties .
Result of Action
The result of the action of this compound is primarily seen in its role as a key intermediate in the synthesis of various pharmaceutical compounds . The specific molecular and cellular effects would depend on the final compounds that are synthesized using it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 6-bromo-2-pyridinecarboxylic acid with fluorinating agents under controlled conditions. The esterification of the resulting product with methanol yields this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-fluoropyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 6-bromo-5-fluoropyridine-2-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound is explored for its potential therapeutic properties.
Industry: It is used in the production of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-2-pyridinecarboxylate
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 6-fluoropyridine-2-carboxylate
Uniqueness
Methyl 6-bromo-5-fluoropyridine-2-carboxylate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This dual substitution allows for a wider range of chemical reactions and applications compared to compounds with only one halogen atom .
Properties
IUPAC Name |
methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMMPTHLFMQVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673236 | |
Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210419-26-3 | |
Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.